

5-Amino-2-chloropyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Amino-2-chloropyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document covers its fundamental chemical properties, including its CAS number and molecular weight, and details various synthetic and analytical methodologies. The guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering structured data, detailed experimental protocols, and visual representations of synthetic pathways to facilitate a comprehensive understanding of this compound.

Core Chemical Properties

5-Amino-2-chloropyridine is a halogenated aromatic amine that serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring both a reactive chlorine atom and an amino group on a pyridine ring, allows for a variety of chemical transformations.



Property	Value	Reference
CAS Number	5350-93-6	[2][3][4][5][6]
Molecular Weight	128.56 g/mol	[2][3][6]
Molecular Formula	C5H5CIN2	[2][3][6]
Appearance	Off-white to light tan crystalline powder	[2][7]
Melting Point	81-83 °C	[5][6]
Synonyms	6-chloropyridin-3-amine, 3- Amino-6-chloropyridine	[3]

Synthetic Protocols

Several methods have been developed for the synthesis of 5-Amino-2-chloropyridine. The choice of method often depends on the desired scale, purity, and available starting materials.

Chlorination of 2-Aminopyridine in a Strongly Acidic Medium

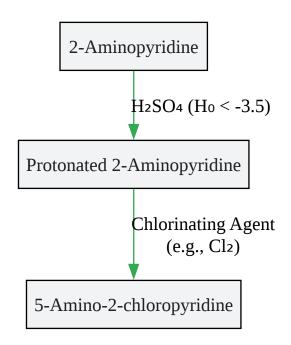
This method achieves selective monochlorination by protonating the 2-aminopyridine reactant in a highly acidic environment, which directs the chlorination to the 5-position and minimizes the formation of the dichlorinated byproduct.[3]

Experimental Protocol:

- Dissolve 2-aminopyridine in a strongly acidic medium, such as sulfuric acid, with a Hammett acidity function (H₀) of less than -3.5.[3]
- Introduce a chlorinating agent, such as chlorine gas, hypochlorous acid, thionyl chloride, or sulfuryl chloride (not exceeding two equivalents).[3]
- Maintain the reaction temperature, for instance, by using an ice bath during the addition of chlorine gas.[3]



- After the addition is complete, stir the reaction mixture for an additional 30 minutes.[3]
- Pour the reaction solution over ice and neutralize it with a base, such as 50% aqueous sodium hydroxide, to precipitate the product.[3]
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-amino-5-chloropyridine.[3]



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Caption: Synthesis of 5-Amino-2-chloropyridine via chlorination.

Electrochemical Hydrogenation of 5-Chloro-2nitropyridine

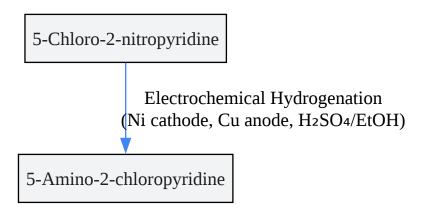
This method provides an alternative route starting from the corresponding nitro compound, achieving reduction to the amine via electrochemical means.[2]

Experimental Protocol:

 Prepare an electrolyte solution by dissolving 5-chloro-2-nitropyridine in ethanol containing 10% sulfuric acid.[2]



- Place the solution in an undivided electrochemical cell equipped with a nickel cathode and a copper anode.[2]
- Apply a constant current density of 100 A/m² and pass a charge of 2 Faradays.
- Maintain the cell under a nitrogen atmosphere and stir the contents.
- Upon completion, dilute the electrolyte solution with water.[2]
- Extract the product into ether, wash the organic layer with water, and dry over anhydrous magnesium sulfate.[2]
- Evaporate the solvent to yield 2-amino-5-chloropyridine.[2]



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Caption: Electrochemical synthesis of 5-Amino-2-chloropyridine.

One-Step High-Selectivity Synthesis

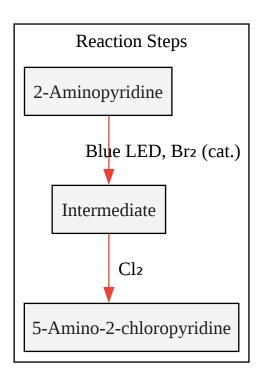
A modern approach utilizes photochemistry to achieve high selectivity and yield under mild conditions.[8]

Experimental Protocol:

- Under the irradiation of a 34W blue LED lamp, dissolve 2-aminopyridine in an organic solvent such as acetone or acetonitrile in a three-neck round-bottomed flask.[8]
- Add a catalytic amount of bromine and stir until the solution becomes colorless.[8]



- Introduce chlorine gas and allow the reaction to proceed for 2-3 hours.[8]
- After the reaction, recrystallize the crude product from methanol and dry to obtain high-purity
 2-amino-5-chloropyridine.[8]



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Caption: High-selectivity one-step synthesis workflow.

Applications in Synthesis

5-Amino-2-chloropyridine is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Intermediate

This compound is a known precursor in the manufacture of hypnotic agents like Zopiclone and Zolpidem, and the anxiolytic drug Alpidem.[7] It is also used in the synthesis of various other pharmacologically active compounds.[1][9]

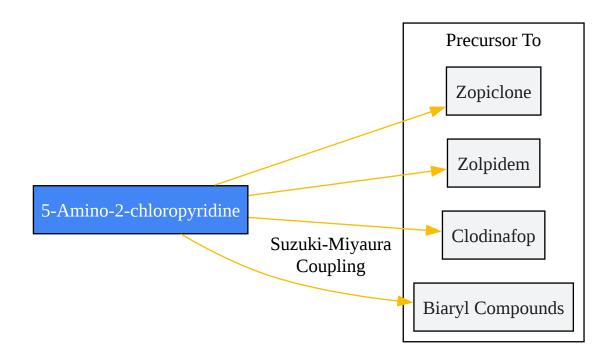
Agrochemical Intermediate



In the agrochemical industry, it serves as an intermediate for the production of herbicides such as Clodinafop.[7]

Role in Coupling Reactions

5-Amino-2-chloropyridine readily participates in Suzuki-Miyaura coupling reactions, even with sterically hindered boronic acids like 2,6-dimethylphenylboronic acid.[5][6] This reactivity makes it a useful component in the synthesis of complex biaryl structures.



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Caption: Role of 5-Amino-2-chloropyridine as a synthetic precursor.

Analytical Methodologies

The detection and quantification of 5-Amino-2-chloropyridine are crucial, especially in pharmaceutical applications where it may be present as a genotoxic impurity (GTI).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)



A validated HPLC-UV method has been developed for the sensitive detection of 5-Amino-2-chloropyridine in active pharmaceutical ingredients (APIs).[10][11]

Experimental Protocol:

- Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector.
- Column: A C18 column (e.g., 150 × 4.6 mm i.d., 2.7 μm).[10][11]
- Mobile Phase: A mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol (50:50, v/v).[10][11]
- Flow Rate: 0.7 mL/min.[10][11]
- Detection Wavelength: 254 nm.[10][11]
- Column Temperature: 40°C.[10][11]
- Injection Volume: 10 μL.[10][11]
- Validation: The method has been validated in the concentration range of 1-40 μg/mL, with a limit of detection (LOD) of 0.015 μg/mL and a limit of quantification (LOQ) of 0.048 μg/mL.
 [10][11]

This method is also applicable for detecting the compound in biological samples, such as urine, as a metabolite of drugs like zopiclone.[12]

Spectroscopic Data

The structural characterization of 5-Amino-2-chloropyridine is supported by various spectroscopic techniques.



Technique	Key Observations
¹ H NMR	Spectral data is available for the proton signals of the pyridine ring and the amino group.
Mass Spectrometry	The mass spectrum shows a top peak at m/z 128, corresponding to the molecular ion.[4][13]
IR spectra (FTIR, ATR-IR) are availal showing characteristic absorption ba amine and aromatic functionalities.[4]	

Safety and Handling

5-Amino-2-chloropyridine is considered harmful if swallowed and causes skin irritation.[7][15] It is essential to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[15] Ensure that eyewash stations and safety showers are readily accessible.[15] Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]

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- To cite this document: BenchChem. [5-Amino-2-chloropyridine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187848#5-amino-2-chloropyridine-cas-number-and-molecular-weight]

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